Furo[3,2-c]pyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-4-12-7-1-2-10-3-5(6)7/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKFNOLOTZSLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549943 | |
| Record name | Furo[3,2-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-24-4 | |
| Record name | Furo[3,2-c]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization of Furo 3,2 C Pyridine 3 Carboxamide
General Methodologies for Furo[3,2-c]pyridine (B1313802) Core Synthesis
The construction of the Furo[3,2-c]pyridine core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization Approaches for Fused Furan-Pyridine Ring Systems
A variety of cyclization strategies have been developed to construct the fused furan-pyridine ring system. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.
One notable strategy involves the reaction of 3-alkynyl-4-pyrones with a nitrogen source, such as ammonium (B1175870) acetate (B1210297). bohrium.comresearchgate.net This approach allows for the tandem formation of both the furan (B31954) and pyridine (B92270) rings to construct the Furo[3,2-c]pyridine framework. bohrium.comresearchgate.net The reaction can proceed under mild conditions, at room temperature in hexafluoroisopropyl alcohol, without the need for a catalyst, affording yields between 35% and 84%. bohrium.comresearchgate.net
For the synthesis of the saturated analogs, tetrahydrofuro[3,2-c]pyridines, established methods like the Pictet-Spengler and Bischler-Napieralski reactions are employed. beilstein-journals.orgnih.gov The Pictet-Spengler reaction, for instance, can be carried out in a semi-one-pot manner by condensing 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov Other approaches to the tetrahydro- core include intramolecular Friedel-Crafts alkylation. beilstein-journals.orgnih.gov
Radical cyclization presents another avenue, where a free radical generated on a precursor molecule can be trapped intramolecularly by an olefin or alkyne to form the fused ring system.
Role of Carboxylic Acid Intermediates in Core Formation
Carboxylic acid intermediates play a crucial role in several synthetic routes to the Furo[3,2-c]pyridine core. In some methodologies, the carboxylic acid functionality is an integral part of the starting material that facilitates the key cyclization step.
For example, a common pathway involves the conversion of substituted furopropenoic acids into their corresponding azides. These azides can then undergo thermal cyclization to yield a furopyridone, which can be subsequently aromatized to the Furo[3,2-c]pyridine system.
In other syntheses, particularly for related furopyridine isomers, a carboxylic acid on the pyridine ring, such as in 2,5-dichloronicotinic acid, is first converted to an ester. researchgate.net This ester then undergoes a tandem nucleophilic aromatic substitution and cyclization to form the fused furan ring. researchgate.net The subsequent hydrolysis and decarboxylation of the resulting ester are then necessary to yield the final furopyridine core. researchgate.net
Transition-Metal Catalysis in Furo[3,2-c]pyridine Synthesis
Transition-metal catalysis, particularly with palladium, has become an indispensable tool in the synthesis of heterocyclic compounds, including Furo[3,2-c]pyridines. researchgate.net These methods offer high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are frequently employed. For instance, the synthesis of 2,3,5-substituted furo[2,3-b]pyridine (B1315467) has been achieved through a palladium-catalyzed reaction of 5-bromo-2-hydroxy-3-iodopyridine and phenylacetylene. researchgate.net A one-pot synthesis of 2-substituted furo[3,2-b]pyridines has also been developed using a Pd/C-Cu catalyst system under ultrasound irradiation, involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes. nih.gov
Another advanced technique is the palladium-catalyzed direct C-H arylation of pyridine N-oxides. nih.gov This method can be used to construct 2,2'-bipyridine (B1663995) N-oxides, which can be further arylated to form terpyridine N-oxides, with subsequent deoxygenation yielding the final product. nih.gov While these examples showcase the synthesis of related isomers, the principles are applicable to the construction of the Furo[3,2-c]pyridine skeleton.
Table 1: Examples of Palladium-Catalyzed Reactions in Furopyridine Synthesis
| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling/Cyclization | (Ph3P)2PdCl2, CuI, Et3N | 5-bromo-2-hydroxy-3-iodopyridine, phenylacetylene | Substituted Furo[2,3-b]pyridine | researchgate.net |
| Carbonylative Cyclization | PdCl2, CuCl2, CO, base | 5-hydroxy-2-methoxy-4-(2-phenylethynyl)pyridine | Substituted Furo[2,3-c]pyridine-3-carboxylate | researchgate.net |
| Coupling/C-O Bond Formation (Ultrasound) | 10% Pd/C, CuI, PPh3, Et3N | 3-chloro-2-hydroxypyridine, terminal alkynes | 2-substituted Furo[3,2-b]pyridines | nih.gov |
| C-H Arylation | Pd(OAc)2, P(tBu)3 or P(o-tolyl)3, K3PO4 | Pyridine N-oxides, bromopyridines | 2,2'-Bipyridine N-oxides | nih.gov |
Microwave-Assisted Synthetic Optimizations for Furopyridines
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.organton-paar.combeilstein-journals.org This technology is particularly beneficial for the synthesis of heterocyclic compounds.
The application of microwave irradiation can significantly reduce reaction times from hours or days to minutes. anton-paar.com For instance, in a one-pot, three-component reaction to synthesize thiazolo[3,2-a]pyrimidine derivatives, microwave heating at 80°C for 30 minutes gave a quantitative yield, a significant improvement over the 48-hour reflux in conventional heating which yielded only about 30%. clockss.org While specific data for Furo[3,2-c]pyridine is limited, the general success of microwave-assisted synthesis in related heterocyclic systems suggests its high potential for optimizing the synthesis of furopyridines. clockss.orgbeilstein-journals.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Heterocyclic System
Targeted Synthesis of Furo[3,2-c]pyridine-3-carboxamide
The synthesis of the specific derivative, this compound, requires a strategy that not only forms the core heterocyclic structure but also allows for the precise introduction of the carboxamide group at the 3-position.
Introduction of the Carboxamide Moiety at the 3-Position
The introduction of a carboxamide group at a specific position on a heterocyclic ring can be achieved through several standard organic transformations. The most common precursors for a carboxamide are a carboxylic acid, an ester, or a nitrile.
One documented method for a related system involves the conversion of a cyano group. For example, 4-cyanofuro[3,2-c]pyridine, synthesized from the corresponding furo[3,2-c]pyridine N-oxide, can be converted into the carboxamide. researchgate.net This suggests a potential route where a Furo[3,2-c]pyridine-3-carbonitrile (B51105) intermediate is first synthesized and then hydrolyzed to the desired carboxamide.
Alternatively, if a Furo[3,2-c]pyridine-3-carboxylic acid can be synthesized, it can be converted to the carboxamide through a direct amidation reaction. This typically involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with an amine source, such as ammonia (B1221849) or ammonium chloride. nih.govrsc.orgresearchgate.netresearchgate.net Common coupling agents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govluxembourg-bio.com
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive(s) | Typical Byproduct | Reference |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dicyclohexylurea (DCU) | luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Water-soluble urea (B33335) derivative | nih.gov |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | - | Hexamethylphosphoramide (HMPA) | nih.gov |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | - | Hexamethylphosphoramide (HMPA) analog | luxembourg-bio.com |
Conversion of Cyano Precursors to Carboxamides
A common and effective strategy for introducing the 3-carboxamide functional group onto the furo[3,2-c]pyridine scaffold is through the hydrolysis of a corresponding cyano precursor, the furo[3,2-c]pyridine-3-carbonitrile. The carbonitrile itself can be synthesized via methods like the Reissert-Henze reaction. This reaction involves treating a furo[3,2-c]pyridine N-oxide with a cyanide source, such as potassium cyanide, in the presence of an acylating agent like benzoyl chloride, to introduce a cyano group at a position adjacent to the nitrogen atom. researchgate.net
Once the furo[3,2-c]pyridine-3-carbonitrile is obtained, it can be converted to the target carboxamide. This transformation is typically achieved through controlled hydrolysis of the nitrile group. The reaction can be performed under acidic or basic conditions, with careful control of reaction time and temperature to prevent complete hydrolysis to the carboxylic acid.
Table 1: General Conditions for Nitrile to Amide Conversion
| Reagent/Condition | Description | Potential Outcome |
|---|---|---|
| Acid Hydrolysis | Concentrated sulfuric acid or hydrochloric acid. | Protonation of the nitrile nitrogen followed by nucleophilic attack by water. Can proceed to the carboxylic acid if not controlled. |
| Base Hydrolysis | Aqueous sodium hydroxide (B78521) or potassium hydroxide, often with a peroxide additive (e.g., H₂O₂). | Nucleophilic attack of hydroxide on the nitrile carbon. The Radziszewski reaction (using alkaline peroxide) is a classic method for this conversion. |
| Enzymatic Hydrolysis | Nitrile hydratase enzymes. | A green chemistry approach offering high selectivity for the amide under mild conditions. |
Derivatization and Analogue Synthesis of this compound
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogues through derivatization at multiple sites on the molecule.
Chemical Modifications at the Carboxamide Functional Group
The carboxamide group at the 3-position is a key site for chemical modification. Various reactions can be performed to introduce diverse functionalities, potentially altering the molecule's chemical and physical properties.
N-Alkylation/Arylation: The amide nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by deprotonating the amide with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide.
Dehydration: The primary carboxamide can be dehydrated to revert to the nitrile (cyano) group using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA).
Hofmann Rearrangement: This reaction can convert the primary carboxamide into a primary amine at the 3-position, with the loss of the carbonyl carbon. This provides a route to 3-aminofuro[3,2-c]pyridine derivatives.
Substitution Reactions on the Furan and Pyridine Rings
The aromatic furan and pyridine rings of the furo[3,2-c]pyridine core can undergo substitution reactions, although the reactivity of each position is influenced by the fused nature of the system and the electronic properties of the heteroatoms.
Furan Ring Substitution: The furan ring is generally π-electron rich, making it more reactive towards electrophilic aromatic substitution than benzene. In fused systems, electrophilic attack typically occurs at the position alpha to the furan oxygen, which corresponds to the C-2 position in the furo[3,2-c]pyridine system. youtube.com Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Using standard nitrating mixtures (HNO₃/H₂SO₄), though the sensitivity of the furan ring to strong acids requires careful condition control. vpscience.org
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. Milder catalysts may be required to prevent ring degradation. vpscience.org
Pyridine Ring Substitution: The pyridine ring is π-electron deficient due to the electronegative nitrogen atom, making it resistant to electrophilic substitution but susceptible to nucleophilic attack. uomustansiriyah.edu.iqyoutube.com
Electrophilic Substitution: If electrophilic substitution occurs, it is directed to the C-7 position (meta to the pyridine nitrogen), as this avoids placing a positive charge on the already electron-deficient nitrogen in the reaction intermediate. quora.comquora.com These reactions often require harsh conditions. uomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C-4 and C-6 positions (ortho and para to the nitrogen). A good leaving group, such as a halide, at these positions can be displaced by nucleophiles like alkoxides, amines, or thiols. researchgate.netuomustansiriyah.edu.iqresearchgate.net For instance, a chloro group at the 4-position can be substituted by various secondary amines like morpholine (B109124) or piperidine. researchgate.netresearchgate.net
Stereoselective Synthesis of Chiral Furo[3,2-c]pyridine Derivatives
The introduction of stereocenters into the furo[3,2-c]pyridine framework in a controlled manner is crucial for developing specific molecular structures. While direct stereoselective synthesis on the aromatic this compound is less common, strategies often involve the synthesis and cyclization of chiral precursors or the stereoselective reduction of a prochiral intermediate.
Hydrogenated furo[3,2-c]pyridines are an important class of related compounds where stereochemistry is paramount. beilstein-journals.orgnih.gov For example, a general approach involves the Pictet-Spengler reaction, where a furan-containing amine condenses with an aldehyde, followed by an acid-catalyzed cyclization to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov The use of chiral starting materials or chiral catalysts in this process can lead to the formation of specific enantiomers or diastereomers.
Another relevant strategy is the enzymatic kinetic resolution of a racemic intermediate. For the related furo[2,3-c]pyridine (B168854) system, an efficient enzymatic kinetic resolution of a key 1-hydroxyethyl intermediate was used to control the stereochemistry. researchgate.net Similarly, asymmetric reduction strategies can establish the desired stereochemical configuration. researchgate.net
Development of Multivalent and Bifuro[3,2-c]pyridine Derivatives
Recent research has focused on synthesizing multivalent and bifunctional derivatives where multiple furo[3,2-c]pyridine units are linked together. clockss.org These complex architectures are built using modern cross-coupling methodologies.
A key approach involves a cascade process starting with a substituted pyridine, such as 4-hydroxy-3-iodopyridine. clockss.org This precursor undergoes a Sonogashira coupling reaction with various terminal di- or trialkynes. The coupling is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine oxygen attacks the alkyne moiety to form the furan ring, yielding the multivalent furo[3,2-c]pyridine derivatives in a single operational sequence. clockss.org This method has been successfully used to prepare divalent and trivalent compounds connected by spacer units as well as directly connected bifuro[3,2-c]pyridine derivatives. clockss.org
Table 2: Synthesis of Multivalent Furo[3,2-c]pyridines via Sonogashira Cascade clockss.org
| Alkyne Reactant | Catalyst System | Product Type | Yield |
|---|---|---|---|
| 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂, CuI, DIPA in DMF | Rigidly linked bifuro[3,2-c]pyridine | 67% |
| 1,7-Octadiyne | Pd(PPh₃)₂Cl₂, CuI, DIPA in DMF | Flexibly linked bifuro[3,2-c]pyridine | 62% |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. researchgate.net For furo[3,2-c]pyridine derivatives, this involves using environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient methods like microwave irradiation.
While specific green chemistry literature for this compound is nascent, approaches used for related pyridine and furopyrimidine structures are highly relevant. researchgate.netnih.gov One-pot, multi-component reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which minimizes waste and improves atom economy. nih.gov The use of greener solvents like ethanol (B145695) or water, often assisted by microwave irradiation, can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov For example, the synthesis of novel pyridine derivatives has been achieved in excellent yields (82-94%) and short reaction times (2-7 minutes) using microwave-assisted MCRs in ethanol. nih.gov Such methodologies represent a promising future direction for the environmentally conscious synthesis of this compound and its analogues.
Structure Activity Relationship Sar Studies of Furo 3,2 C Pyridine 3 Carboxamide and Its Analogues
Influence of Substituents on Biological Activity Profiles
The biological activity of the furo[3,2-c]pyridine-3-carboxamide scaffold is highly sensitive to the nature and position of substituents on both the furan (B31954) and pyridine (B92270) rings. Strategic placement of different functional groups can significantly modulate the compound's potency, selectivity, and metabolic stability.
Furthermore, modifications to the carboxamide group itself can have a profound impact on the biological activity. The introduction of bulky substituents, such as a cyclopropyl (B3062369) group, has been reported to improve selectivity for bacterial targets over mammalian cells. This suggests that the binding pockets of the target proteins in different species have distinct steric requirements, which can be exploited to achieve selective toxicity.
A series of furan[3,2-c]pyridine derivatives were synthesized and evaluated for their in vitro anti-tumor activities against esophageal cancer cell lines KYSE70 and KYSE150. mdpi.com The results, summarized in the table below, highlight the influence of different substituents on the cytotoxic activity. Notably, compound 4c exhibited significant anti-tumor activity, with an IC50 value of 0.655 µg/mL against the KYSE70 cell line after 48 hours. mdpi.com
| Compound | Substituent (R) | Cancer Cell Line | Concentration (µg/mL) | Inhibition Rate (%) | IC50 (µg/mL) |
| 3b | KYSE70 | 40 | Significant | - | |
| 3e | KYSE70 | 40 | Significant | - | |
| 3f | KYSE70 | 40 | Significant | - | |
| 3i | KYSE70 | 40 | Significant | - | |
| 4c | KYSE70 | 20 | 99 | 0.655 (48h) | |
| 3e | KYSE150 | 40 | Measurable | - | |
| 4c | KYSE150 | 20 | 99 | 0.888 (24h) |
Significance of the Carboxamide Group in Molecular Recognition and Binding
The carboxamide group at the 3-position of the furo[3,2-c]pyridine (B1313802) scaffold is a critical pharmacophore that plays a pivotal role in molecular recognition and binding to biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of strong and specific interactions with amino acid residues in the active site of enzymes or receptors.
The importance of the carboxamide moiety is underscored by studies where its modification or replacement leads to a significant loss of biological activity. For example, in a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, the presence of a carboxamide at the C-3 position was found to enhance anti-proliferative activity against breast cancer cell lines. nih.gov This enhancement is attributed to the favorable interactions the carboxamide group makes within the target's binding pocket.
Molecular docking studies of pyridine carboxamide derivatives with succinate (B1194679) dehydrogenase (SDH) have revealed that the carboxamide group can form stable hydrogen bonds with the active site residues, contributing to the inhibitory activity. nih.gov These interactions are crucial for anchoring the molecule in the correct orientation for optimal binding and inhibition. The planarity of the furo[3,2-c]pyridine ring system, coupled with the hydrogen bonding capacity of the carboxamide, provides a rigid scaffold that can be effectively utilized for targeting specific protein-ligand interactions.
Comparative Analysis of Positional Isomers and Ring Fusion Effects on SAR
The arrangement of the furan and pyridine rings in the furopyridine scaffold significantly influences its electronic properties and three-dimensional shape, which in turn affects its interaction with biological targets. Comparative studies of positional isomers, such as furo[3,2-c]pyridine, furo[2,3-b]pyridine (B1315467), and furo[2,3-c]pyridine (B168854), have revealed important differences in their biological activities.
The thieno[3,2-c]pyridine (B143518) ring system, a bioisostere of furo[3,2-c]pyridine where the furan oxygen is replaced by a sulfur atom, has also been investigated. While thieno[3,2-c]pyridine analogs have shown potential antipsychotic activity, they exhibit weaker affinity for the dopamine (B1211576) D2 receptor compared to their furo[3,2-c]pyridine counterparts. nih.gov However, the thieno[3,2-c]pyridine core can offer improved metabolic stability due to the higher electronegativity of sulfur. These findings highlight how subtle changes in the core scaffold can lead to distinct pharmacological profiles.
| Isomer | Key Features | Reported Biological Activity |
| Furo[3,2-c]pyridine | - | Antipsychotic, Anticancer mdpi.comnih.gov |
| Furo[2,3-b]pyridine | Isostere of azaindole, gaining traction as a hinge-binding template for kinase inhibitors. nih.gov | Kinase inhibition nih.gov |
| Furo[2,3-c]pyridine | - | Agonist of the α7 nicotinic acetylcholine (B1216132) receptor |
| Thieno[3,2-c]pyridine | Bioisostere of furo[3,2-c]pyridine. | Antipsychotic nih.gov |
Impact of Chiral Centers and Stereochemistry on Bioactivity and Selectivity
The introduction of chiral centers into the this compound scaffold can have a profound impact on its biological activity and selectivity. Although specific studies on the stereochemistry of this compound are not extensively reported, the principles of stereoselectivity are well-established in medicinal chemistry and can be extrapolated to this class of compounds.
For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a drug molecule.
In a related example, the discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as a potent and selective agonist of the α7 nicotinic acetylcholine receptor highlights the importance of stereochemistry. The (3R) configuration of the azabicyclic moiety was crucial for its high affinity and agonist activity. It is therefore highly probable that the introduction of chiral centers in analogues of this compound would also lead to stereoselective biological activity. Future research in this area should focus on the synthesis and evaluation of individual stereoisomers to fully understand the three-dimensional SAR and to identify the most potent and selective candidates.
Scaffold Design and Lead Optimization Strategies for Furopyridine Carboxamides
The this compound scaffold has served as a valuable starting point for the design and optimization of novel therapeutic agents. Various medicinal chemistry strategies have been employed to enhance the potency, selectivity, and pharmacokinetic properties of this class of compounds.
One common approach is scaffold hopping , where the core furo[3,2-c]pyridine structure is replaced with other heterocyclic systems to explore new chemical space and identify novel intellectual property. nih.govnih.govresearchgate.netuniroma1.it This can lead to the discovery of compounds with improved properties, such as enhanced target affinity or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Isosteric replacement is another key strategy, where a functional group is exchanged for another with similar physical and chemical properties. nih.gov For example, replacing the furan oxygen with a sulfur atom to give a thienopyridine core can alter the electronic and metabolic properties of the molecule. nih.gov
Structure-activity relationship (SAR)-directed optimization involves making systematic modifications to the lead compound based on an understanding of how different structural features contribute to its biological activity. nih.gov This can involve the introduction of various substituents to probe the steric and electronic requirements of the target binding site. For instance, the synthesis of a series of furan[3,2-c]pyridine derivatives with different substituents on the pyridine and furan rings allowed for the identification of compounds with potent anti-tumor activity. mdpi.com
Computational modeling and molecular docking are also increasingly used to guide the design of new analogues. nih.gov These in silico methods can predict how a molecule will bind to its target and can help to prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.
Biological Activity and Molecular Mechanisms of Furo 3,2 C Pyridine 3 Carboxamide
Broad Spectrum Biological Relevance of Furopyridine Carboxamides
The furopyridine carboxamide scaffold is a privileged structure in drug discovery, demonstrating a wide range of biological activities. This versatility has made it a focal point for research into treatments for numerous diseases. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activities
The fight against cancer has seen significant contributions from the study of furopyridine carboxamides and related heterocyclic systems. These compounds have demonstrated potent activity against a variety of cancer cell lines through diverse mechanisms of action.
Derivatives of the furopyridine scaffold have shown promise in inhibiting the proliferation of cancer cells. For instance, certain furan-pyridine derivatives have exhibited significant cytotoxicity against esophageal cancer cell lines. mdpi.com The structural framework of these compounds, particularly the carboxamide group, is crucial for their biological interactions and therapeutic potential. This group enhances hydrogen-bonding capacity, which can improve target affinity. nih.gov
Research into related structures further underscores their anticancer potential:
Furan-2-carboxamides : A novel furan-2-carboxamide derivative was found to be a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC₅₀ values ranging from 4 µM to 8 µM in different cell lines. nih.gov
Furyl-carboxamides : A series of furyl-2-carboxamide derivatives were identified as potential anticancer agents targeting Topoisomerase II. One anthraquinone-based compound proved to be 1.3 to 1.6 times more potent against human colon cancer HCT-116 cells than its pyridine (B92270) and benzophenone (B1666685) counterparts. dergipark.org.tr
Indole-2-carboxamides : These related carboxamides have shown potent and selective activity. A pyridinyl carboxamide derivative was particularly effective against the HCT-116 colon cancer cell line with an IC₅₀ of 1.01 µM. nih.gov
Table 1: Selected Anticancer Activity of Furopyridine and Related Carboxamide Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| Furan-pyridine derivatives | Esophageal Cancer | Potent cytotoxic agents. | mdpi.com |
| Furan-2-carboxamide derivative | Various cancer cell lines | IC₅₀ values of 4-8 µM; acts as a microtubule stabilizing agent. | nih.gov |
| Furyl-2-carboxamide derivative | HCT-116 (Colon Cancer) | Anthraquinone derivative was 1.3-1.6x more potent than pyridine/benzophenone analogues. | dergipark.org.tr |
| Pyridinyl carboxamide (Indole-based) | HCT-116 (Colon Cancer) | IC₅₀ = 1.01 µM with high selectivity. | nih.gov |
| Furo[2,3-d]pyrimidone hybrid | HepG2 (Liver Cancer) | IC₅₀ = 7.72 ± 1.56 μM. | nih.gov |
Antimicrobial Properties (e.g., Antibacterial, Antifungal)
The furopyridine carboxamide scaffold and its chemical relatives have been explored for their potential to combat microbial infections. The rise of drug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents, and these heterocyclic compounds have shown promising activity.
Studies have indicated that pyridine compounds, in general, possess notable therapeutic properties, including antimicrobial and antiviral effects. nih.gov The inclusion of a heterocyclic ring like furan (B31954) fused to the pyridine can enhance these properties. nih.gov
Specific examples include:
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) : A panel of these compounds demonstrated low-micromolar activity against Mycobacterium avium strains. nih.gov One specific compound showed significant therapeutic activity in a mouse infection model, suggesting that IAPs could be a valuable addition to treatment regimens. nih.gov
Imidazo[4,5-b]pyridine Derivatives : These compounds have been investigated as antibacterial agents, with some showing greater sensitivity against Gram-positive bacteria like Bacillus cereus compared to Gram-negative bacteria such as Escherichia coli. mdpi.com
Pyrazine (B50134) Carboxamides : Derivatives of pyrazine carboxamide have been reported to have diverse pharmacological activities, including antimicrobial and fungicidal properties. researchgate.net
Carbamothioyl-furan-2-carboxamides : These derivatives have shown significant antifungal activity and notable antibacterial activity, which is thought to be enhanced by the lipophilicity of the aromatic moieties. mdpi.com
Anti-inflammatory Potential
Chronic inflammation is a key factor in the development of numerous diseases, making the search for novel anti-inflammatory agents a priority. Furo[3,2-c]pyridine (B1313802) derivatives have demonstrated significant anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the expression of inflammatory markers. By modulating pathways related to inflammation, these compounds present therapeutic potential for treating inflammatory conditions. The anti-inflammatory effects of related carboxamide structures, such as pyrazine-2-carboxamides, have also been noted, with some acting as intestinal antibacterial factors with anti-inflammatory potential. researchgate.net
Molecular Target Identification and Characterization
The biological effects of Furo[3,2-c]pyridine-3-carboxamide and its analogs are rooted in their interactions with specific molecular targets, primarily kinases and other enzymes that are critical to cellular function and disease progression.
Kinase Inhibition Studies (e.g., AKT1, Estrogen Receptor Alpha, HER2, CLK1/2/4, EGFR)
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Furopyridine carboxamides have been identified as potent inhibitors of several key kinases.
Molecular docking studies on the isomeric furo[3,2-b]pyridine-3-carboxamide have suggested it can bind to critical targets like the serine/threonine kinase AKT1 , estrogen receptor alpha , and human epidermal growth factor receptor 2 (HER2) , thereby disrupting key cellular signaling pathways. Furthermore, derivatives of the furo[3,2-b]pyridine (B1253681) core have been identified as potent inhibitors of cdc-like kinases (CLKs) and have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) with nanomolar potency. nih.gov
Other related structures have also shown significant kinase inhibitory activity. For example, certain furo[2,3-d]pyrimidine (B11772683) derivatives are known to inhibit VEGFR-2 , while coumarin–furo[2,3-d]pyrimidone hybrids have shown excellent inhibition of EGFR . nih.gov Patents have also described furo[3,2-c]pyridines as inhibitors of Pim kinases , which are implicated in cancers like leukemia. google.com
Table 2: Kinase Targets of Furopyridine Carboxamides and Related Derivatives
| Compound Class | Kinase Target | Significance | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine-3-carboxamide | AKT1, Estrogen Receptor Alpha, HER2 | Inhibition of key cancer-related signaling pathways. | |
| Furo[3,2-b]pyridine derivatives | CLKs (cdc-like kinases), EGFR | Modulation of Hedgehog signaling and inhibition of cancer cell growth. | |
| Furo[3,2-c]pyridines | Pim Kinase | Potential treatment for proliferative disorders like leukemia. | google.com |
| Coumarin–furo[2,3-d]pyrimidone hybrid | EGFR | Excellent enzymatic inhibition (IC₅₀ = 1.53 μM). | nih.gov |
| Furopyridine / Pyrazolopyridine derivatives | CDK2 | Inhibition of cell cycle progression. | nih.gov |
Enzyme Inhibition Profiling (e.g., Dihydrofolate Reductase, Thymidylate Synthase, Acetylcholinesterase, Carbonic Anhydrase, TrkA)
Beyond kinases, furopyridine carboxamides and their analogs target other critical enzymes involved in disease.
TrkA Inhibition : A significant finding is the identification of This compound derivatives as selective modulators of Tropomyosin receptor kinase A (TrkA). google.com As TrkA is activated by Nerve Growth Factor (NGF) and is deeply involved in pain signaling, these compounds are being investigated as potential therapeutics for pain management. google.com
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition : The folate metabolism pathway is a well-established target for antimicrobial and anticancer drugs. mdpi.com While direct studies on this compound are limited, related fused heterocyclic systems like furo[2,3-d]pyrimidines have been synthesized as dual inhibitors of DHFR and TS . drugbank.comnih.gov These "antifolates" work by blocking the synthesis of DNA, RNA, and proteins, thereby halting cell growth. mdpi.com For instance, classical antifolate analogs with a furo[2,3-d]pyrimidine core showed moderate to good DHFR inhibitory activity (IC₅₀ in the 10⁻⁶–10⁻⁸ M range). drugbank.com Similarly, substituted furo[3,2-g]pteridines have been shown to inhibit DHFR. zsmu.edu.ua
Information regarding the inhibition of Acetylcholinesterase and Carbonic Anhydrase by this compound was not available in the consulted research.
Receptor Binding Affinity and Agonist/Antagonist Activity (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptor)
Derivatives of the closely related furo[2,3-c]pyridine (B168854) scaffold have been identified as potent agonists of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in cognitive processes. acs.orgacs.org For instance, the compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) is a selective α7 nAChR agonist that has been investigated for its potential in treating cognitive deficits associated with schizophrenia. acs.orgacs.org This compound demonstrates a high affinity for the α7 nAChR with an excellent in vitro profile. acs.orgacs.org
Another derivative, N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829), also acts as a potent and selective agonist of the α7 nAChR. researchgate.netnih.gov The selectivity of these compounds for the α7 subtype over other nAChR subtypes, such as α4β2, is a key feature, minimizing potential side effects. nih.gov For example, (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) showed more than a thousand-fold greater affinity for the α7 receptor compared to the α4β2 subtype. nih.gov The interaction of these agonists with the α7 nAChR is believed to modulate synaptic transmission in brain regions crucial for learning and memory. acs.org
Table 1: Furo[2,3-c]pyridine Derivatives as α7 nAChR Agonists
| Compound Name | Activity | Indication |
| N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) | Potent and selective α7 nAChR agonist | Cognitive deficits in schizophrenia |
| N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-709829) | Potent and selective α7 nAChR agonist | Cognitive deficits in schizophrenia |
| (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) | Selective α7 nAChR agonist | Cognitive impairment |
Modulation of Key Cellular Signaling Pathways (e.g., Hedgehog Pathway)
The furo[3,2-b]pyridine scaffold, an isomer of furo[3,2-c]pyridine, has been identified as a privileged structure for creating effective modulators of the Hedgehog (Hh) signaling pathway. medchemexpress.comresearchgate.netnih.gov The Hh pathway is crucial during embryonic development and its dysregulation is implicated in certain cancers. researchgate.netnih.gov Specific, kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines have been found to act as sub-micromolar modulators of this pathway. researchgate.netresearchgate.net These compounds interfere with the pathway's signaling cascade, which involves the transmembrane protein Smoothened (Smo). nih.gov The modulation of the Hh pathway by these furo[3,2-b]pyridine derivatives highlights their potential as therapeutic agents in oncology. medchemexpress.comnih.gov
In Vitro Pharmacological Evaluations
Derivatives of the furo[3,2-c]pyridine and related furopyridine scaffolds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.
One study reported that a series of furan-pyridine derivatives exhibited notable cytotoxicity against esophageal cancer cell lines KYSE70 and KYSE150. Specifically, one compound from this series showed an IC50 value of 0.655 µg/mL after 24 hours of treatment. Another study focusing on furo[3,2-b]pyridine derivatives found that compound 3b displayed promising growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov This compound was also shown to induce apoptosis in MCF-7 cells. nih.gov
Furthermore, the related furo[2,3-d]pyrimidine scaffold has been explored for its anticancer potential. nih.govresearchgate.net Derivatives of this structure have shown potent antiproliferative activity against a panel of human cancer cell lines. nih.gov For example, one derivative demonstrated significant activity against 38 different cancer cell lines, with GI50 values ranging from 0.91 to 16.7 μM. nih.gov
Table 2: Cytotoxic Activity of Furopyridine Derivatives in Cancer Cell Lines
| Scaffold | Cell Line(s) | Activity |
| Furan-pyridine | KYSE70, KYSE150 | IC50 = 0.655 µg/mL (24h) |
| Furo[3,2-b]pyridine (Compound 3b) | MDA-MB-231, MCF-7 | Growth inhibition, apoptosis induction |
| Furo[2,3-d]pyrimidine | 38 human cancer cell lines | GI50 range: 0.91 - 16.7 µM |
The antimicrobial properties of furo[3,2-c]pyridine and its related structures have also been investigated. Furo[3,2-c]coumarins, which contain a similar core structure, have been patented as antimicrobial agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, pyrazole (B372694) derivatives attached to a furo[3,2-c]coumarin core have shown potent in vitro antifungal activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against Fusarium oxysporum and Botrytis fabae. nih.gov
A separate study on newly synthesized annulated furo[3,2-g]chromenes, which incorporate a furan ring, found that several compounds exhibited high inhibitory action against fungal strains and good inhibitory effects against various tested microorganisms. researchgate.net While direct MIC data for this compound is not extensively detailed in the provided results, the activity of these closely related structures suggests the potential of the furopyridine scaffold in developing new antimicrobial agents. nih.govnih.gov
Biochemical and biophysical assays have been instrumental in elucidating the interaction of furo[3,2-c]pyridine derivatives with their molecular targets. For instance, in the context of α7 nAChR agonism, in vitro assays are used to determine the binding affinity and functional activity of these compounds. nih.gov
For anticancer applications, molecular docking studies have been employed to understand how these compounds bind to their target enzymes, such as protein kinases. These studies reveal that the carboxamide group can form crucial hydrogen bonds within the active site of the kinase, contributing to the inhibitory activity. Furthermore, biophysical techniques such as DNA binding studies have been used for furo[3,2-c]coumarin derivatives, determining their binding affinity to DNA, which can be a mechanism for their antiproliferative effects. nih.gov
In Silico Biological Activity Prediction and Validation
In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in predicting the biological activity of this compound derivatives and guiding their design. Molecular docking simulations have been used to predict the binding modes of these compounds with targets like protein kinases and the α7 nAChR. These computational models help to rationalize the observed structure-activity relationships and to prioritize compounds for synthesis and further biological testing. nih.gov For example, docking studies of furo[3,2-b]pyridine derivatives with targets like AKT1 and estrogen receptor alpha have helped to explain their therapeutic effects by showing how they can disrupt key cellular signaling pathways. The predictions from these in silico studies are then validated through in vitro biological assays, creating a feedback loop for the development of more potent and selective compounds.
Predictive Modeling of Biological Activity
Predictive modeling plays a crucial role in the rational design and development of novel therapeutic agents. By utilizing computational techniques, researchers can forecast the biological activity of compounds, elucidate their mechanisms of action, and predict their pharmacokinetic and toxicological profiles. In the context of this compound and its derivatives, various predictive modeling approaches have been employed to explore their therapeutic potential.
One of the key applications of predictive modeling for this class of compounds has been in the area of oncology. Molecular docking studies have been instrumental in understanding how Furo[3,2-c]pyridine derivatives interact with specific molecular targets. For instance, these studies have shown that the carboxamide group at the 3-position is critical for the compound's biological interactions. Computational modeling suggests that this group, along with the fused furan and pyridine rings, can effectively bind to the active sites of protein kinases, thereby inhibiting their activity and disrupting signaling pathways involved in cancer cell proliferation and survival.
Furthermore, quantitative structure-activity relationship (QSAR) models have been applied to evaluate the toxicological profiles of these compounds. QSAR modeling helps in establishing a mathematical relationship between the chemical structure of the compounds and their biological activity, providing a predictive tool for assessing potential toxicity early in the drug discovery process.
The insights gained from these predictive models are valuable for optimizing the structure of this compound to enhance its efficacy and minimize potential adverse effects. For example, a patent for Furo-3-carboxamide derivatives as Tropomyosin receptor kinase (Trk) inhibitors suggests the use of computational design in identifying potent and selective inhibitors. google.com This underscores the importance of predictive modeling in guiding the synthesis of new derivatives with improved pharmacological properties.
Research on related structures, such as benzofuro[3,2-c]quinolines, further highlights the utility of computational approaches. For these derivatives, computational studies have been used to identify potential topoisomerase-II inhibitors, expanding the range of possible anticancer applications for the broader furo[3,2-c]pyridine scaffold. nih.gov
The following table summarizes the application of predictive modeling in the study of this compound and its analogs:
| Predictive Modeling Technique | Application | Key Findings | Reference |
| Molecular Docking | Elucidation of the binding mode of Furo[3,2-c]pyridine derivatives in protein kinases. | The carboxamide group is crucial for interacting with the active site of the enzyme. | |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the toxicity of this compound. | Provides a means to assess potential toxicity based on chemical structure. | |
| Computational de novo Design | Design of novel pyridine-3-carboxamide (B1143946) inhibitors of DNA gyrase. | Led to the identification of compounds with promising antibacterial properties. Current time information in Oskarshamn, SE. | Current time information in Oskarshamn, SE. |
| Computational Studies | Identification of potential topoisomerase-II inhibitors among related furo[3,2-c]quinoline (B8618731) derivatives. | Suggests a potential mechanism for the anticancer activity of this class of compounds. nih.gov | nih.gov |
Computational Chemistry and Molecular Modeling Applications in Furo 3,2 C Pyridine 3 Carboxamide Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For Furo[3,2-c]pyridine (B1313802) derivatives, docking studies have been instrumental in elucidating their potential as anticancer agents by modeling their interactions with key protein targets.
For instance, in the investigation of furan-pyridinone derivatives as potential anticancer agents, molecular docking was employed to understand the binding mechanism of a Furo[3,2-c]pyridine derivative, compound 4c , with the receptor proteins Methionine Aminopeptidase 2 (METAP2) and Epidermal Growth Factor Receptor (EGFR). The docking results for compound 4c with METAP2 revealed that the C=O group of the pyridone moiety plays a likely crucial role in the binding interaction. With EGFR, the furan (B31954) ring of the parent compound was observed to engage in π-stacking with the amino acid residue Trp880. nih.gov
While specific docking studies on Furo[3,2-c]pyridine-3-carboxamide are not extensively reported, the research on its derivatives highlights the utility of this method in identifying key interactions within the binding sites of cancer-related proteins. The carboxamide group at the 3-position is a key feature, capable of forming significant hydrogen bond interactions, a property that is critical for the stable binding of kinase inhibitors. The electron-rich furan ring and the hydrogen-bonding capacity of the carboxamide group are believed to be influential in the compound's bioactivity.
| Target Protein | Interacting Residue | Type of Interaction | Interacting Moiety of Ligand |
|---|---|---|---|
| METAP2 | Not specified | Key Binding | C=O of pyridone |
| EGFR | Trp880 | π-stacking | Furan ring |
Quantum Chemical Calculations for Structural and Electronic Properties (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the structural and electronic properties of molecules. These methods provide insights into molecular geometry, electronic distribution, and reactivity.
For the Furo[3,2-c]pyridine scaffold, computational modeling suggests that the electronic effects of substituents play a crucial role in its synthesis and reactivity. Specifically, an electron-withdrawing group like the carboxamide at the 3-position of this compound is predicted to direct the regioselectivity of cyclization reactions. This highlights the influence of the carboxamide moiety on the electronic properties of the entire fused ring system.
While detailed DFT studies on this compound are scarce in publicly available literature, research on related pyridine (B92270) derivatives demonstrates the utility of these calculations. For example, DFT calculations (B3LYP/6-31G(d,p)) have been used to investigate the electronic structure, HOMO-LUMO energy gap, and other thermodynamic properties of novel bioactive pyridine derivatives. nih.gov Such studies are crucial for understanding the stability, reactivity, and potential non-linear optical properties of these compounds.
Binding Mode Analysis and Interaction Profiling with Biological Macromolecules
The analysis of binding modes and interaction profiles provides a detailed picture of how a ligand fits into the active site of a biological macromolecule. This information is critical for structure-based drug design, enabling the optimization of ligands for improved affinity and selectivity.
For derivatives of the Furo[3,2-c]pyridine scaffold, binding mode analysis has revealed key interactions that contribute to their biological activity. As mentioned in the molecular docking section, the binding mode of a Furo[3,2-c]pyridine derivative with EGFR involves π-stacking between the furan ring and a tryptophan residue. nih.gov This type of interaction is a common feature in the binding of heterocyclic inhibitors to the ATP-binding site of kinases.
The Furo[3,2-c]pyridine ring system, along with its thieno[3,2-c]pyridine (B143518) isostere, has been identified as a novel pharmacophore with potential antipsychotic activity, showing potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while having weaker interactions with the dopamine (B1211576) D2 receptor. nih.gov This differential interaction profile is key to its therapeutic potential and was elucidated through binding assays and computational analysis.
Conformational Analysis and Ligand-Based Drug Design Principles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is a cornerstone of ligand-based drug design, where the design of new molecules is based on the structure of known active compounds.
Research on derivatives of Furo[3,2-c]pyridine has demonstrated the importance of conformational dynamics. For example, a study on a C3-symmetric trivalent bipyridine derivative incorporating the Furo[3,2-c]pyridine moiety revealed remarkable conformational dynamics in solution, as observed by 1H NMR spectroscopy. Temperature-dependent measurements allowed for the calculation of the energy difference between two major conformers and the rotational barrier, which were convincingly confirmed by DFT calculations.
The Furo[3,2-c]pyridine scaffold is considered an important class of heterocyclic compounds in both medicine and materials science. dntb.gov.ua Its rigid, planar structure provides a fixed framework for the attachment of various functional groups, making it an attractive scaffold for the design of inhibitors targeting specific protein binding sites. The principles of ligand-based drug design can be applied to the Furo[3,2-c]pyridine core by systematically modifying substituents to optimize interactions with a target receptor, guided by the structural and electronic insights gained from computational studies.
Advanced Analytical Methodologies for Furo 3,2 C Pyridine 3 Carboxamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural verification of newly synthesized Furo[3,2-c]pyridine-3-carboxamide derivatives. These techniques provide detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for confirming the successful synthesis, including the crucial ring fusion and the precise positioning of substituents on the heterocyclic core. ipb.pt
In ¹H NMR spectra of Furo[3,2-c]pyridine (B1313802) derivatives, the chemical shifts of the protons provide significant insight into their electronic environment. For instance, in a series of synthesized furan (B31954)–pyridine (B92270) compounds, the protons on the furo-pyridine core resonate at specific chemical shifts, allowing for their definitive assignment. mdpi.com The carboxamide proton, for example, is often observed as a singlet in a downfield region, such as near δ 8.2 ppm when measured in DMSO-d6.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. This is particularly useful for confirming the carbon skeleton of the fused ring system. For example, in various 6-substituted-furo[3,2-c]pyridine-4,7-dione derivatives, the carbonyl carbons and the carbons of the heterocyclic rings exhibit characteristic chemical shifts that validate the molecular structure. mdpi.com Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, which is invaluable for assigning complex structures and differentiating between isomers. beilstein-journals.org
Below is a table summarizing representative ¹H and ¹³C NMR data for derivatives of the Furo[3,2-c]pyridine scaffold, illustrating the typical chemical shift ranges observed in research. mdpi.com
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Furan Ring Proton (H-α) | ~8.1 | ~145-147 |
| Furan Ring Proton (H-β) | ~6.8 | ~109-110 |
| Pyridine Ring Proton | ~7.5 | ~123 |
| Carboxamide (NH₂) | ~8.2 (singlet) | - |
| Carbonyl Carbon (C=O) | - | ~165 |
| Substituted Alkyl Protons | 0.9 - 4.6 | 11 - 72 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the molecule. The data is compiled from various Furo[3,2-c]pyridine derivatives. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in the molecule and its electronic properties.
IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. In this compound, key absorption bands would be expected for the N-H and C=O stretching of the amide group, as well as vibrations corresponding to the C-O-C of the furan ring and the C=N/C=C bonds of the pyridine ring. For example, in the related imidazolthione derivative of a furopyridine, the IR spectrum showed the disappearance of a carbonyl group absorption band and the appearance of characteristic bands for NH and C=S groups. nih.gov For pyridine derivatives in general, IR spectra have been extensively used to study hydrogen bonding. rsc.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of furopyridine derivatives typically display characteristic absorption bands in the region of 250 to 390 nm, which are attributed to π → π* and n → π* transitions within the fused aromatic system. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the furopyridine core, offering insights into the molecule's electronic structure. researchgate.netmdpi.com For instance, a study on a furo[2,3-b]pyridine (B1315467) derivative showed absorption bands around 280 nm and 340 nm, assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
For novel this compound derivatives, obtaining single crystals suitable for X-ray diffraction analysis allows for the unequivocal confirmation of the molecular structure. The process involves growing high-quality crystals, often by slow evaporation of a solvent, and then analyzing the diffraction pattern of X-rays passing through the crystal. nih.govmdpi.com
The table below summarizes key crystallographic parameters that are typically determined in an X-ray diffraction study, based on data from related pyridine carboxamide structures. nih.gov
| Crystallographic Parameter | Description |
| Crystal System | The geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry of the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Dihedral Angles | Angles between planes in the molecule, indicating planarity or non-planarity. |
| Hydrogen Bonding | Key intermolecular interactions that stabilize the crystal packing. |
Chromatographic Separations and Purification Techniques
The synthesis of this compound and its derivatives often results in a mixture of the desired product along with starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to obtain a compound of high purity for subsequent analysis and biological testing. Chromatographic techniques are the primary methods used for this purpose.
Column Chromatography is a widely used technique for the purification of furopyridine derivatives. mdpi.com This method involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. The choice of the solvent system is crucial for achieving good separation and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). mdpi.com For instance, a white powder of a 6-isobutyl-furan[3,2-c]pyridine-4,7-dione derivative was obtained by column chromatography separation using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. mdpi.com
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of a reaction and for optimizing the conditions for column chromatography. mdpi.commdpi.com It is a quick and simple method that provides a qualitative assessment of the number of components in a mixture.
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for both the analysis and purification of pyridine derivatives. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This method offers high resolution and sensitivity, making it suitable for determining the purity of a sample and for isolating minor components. The development and validation of an HPLC method are crucial for quality control, ensuring the identity and purity of the synthesized compounds. researchgate.net
Bioanalytical Methods for Activity and Interaction Studies
To understand the therapeutic potential of this compound and its derivatives, various bioanalytical methods are employed to assess their biological activity and to study their interactions with molecular targets.
In Vitro Cytotoxicity Assays are fundamental for evaluating the anticancer potential of these compounds. These assays measure the ability of a compound to inhibit the growth of or kill cancer cells. Commonly used cancer cell lines for testing furopyridine derivatives include those from esophageal cancer (KYSE70, KYSE150), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2, JHH-7, HuH-7). mdpi.comnih.govnih.gov The potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%. For example, a furan-pyridinone derivative showed significant cytotoxicity against the KYSE70 cell line with an IC₅₀ value of 0.655 µg/mL. mdpi.com
Enzyme Inhibition Assays are used to determine if a compound acts by inhibiting a specific enzyme. Many furopyridine and related heterocyclic compounds are designed as enzyme inhibitors, particularly targeting protein kinases, which are crucial in cell signaling pathways. For example, derivatives of the related pyrrolo[3,2-b]pyridine scaffold have been evaluated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Acetyl-CoA Carboxylase 1 (ACC1). nih.govnih.gov These assays measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine its potency (e.g., IC₅₀).
Molecular Docking is a computational technique used to predict the binding mode of a compound to its molecular target, such as an enzyme or a receptor. nih.gov This method helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the small molecule and the protein's active site, which is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.
Advanced Mass Spectrometry and X-ray Protein Crystallography can be used to confirm the mechanism of action, especially for inhibitors that form covalent bonds with their target. For instance, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and X-ray protein crystallography were used to confirm that a pyrrolo[3,2-b]pyridine derivative acts as a reversible-covalent inhibitor of FGFR4. nih.gov
The table below lists some of the bioanalytical methods used in the study of furopyridine derivatives and their applications.
| Method | Application | Example Target/Cell Line |
| In Vitro Cytotoxicity Assay | Measuring anticancer activity | KYSE70, HCT-116, MCF-7 mdpi.comnih.gov |
| Enzyme Inhibition Assay | Determining inhibitory potency | FGFR4, ACC1, CDK2 nih.govnih.govnih.gov |
| Molecular Docking | Predicting binding mode and interactions | Protein kinases (e.g., EGFR) nih.gov |
| MALDI-TOF Mass Spectrometry | Confirming covalent adduct formation | FGFR4 nih.gov |
| X-ray Protein Crystallography | Visualizing inhibitor-protein complex | FGFR4 nih.gov |
| Antimicrobial Assays | Evaluating antibacterial/antifungal activity | Fusarium oxysporum, Botrytis fabae nih.gov |
Future Perspectives and Research Gaps in Furo 3,2 C Pyridine 3 Carboxamide Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of the chemical space around the furo[3,2-c]pyridine-3-carboxamide core. While various methods exist for the synthesis of furopyridines, there is a continuous need for more innovative and streamlined approaches. researchgate.net Future research will likely focus on:
Multicomponent Reactions: The development of one-pot, multicomponent reactions offers a time- and cost-effective strategy for generating diverse libraries of furo[3,2-c]pyridine (B1313802) derivatives. rsc.orgnih.gov These methods, known for their operational simplicity and efficiency, are highly attractive for creating structurally varied compounds. rsc.org
Catalytic Systems: The exploration of novel catalytic systems, such as palladium/copper catalysis, can provide direct and efficient access to substituted furo[3,2-c]pyridines. nih.govresearchgate.net Ultrasound-assisted synthesis is another promising avenue for accelerating reaction times and improving yields. nih.govresearchgate.net
Flow Chemistry: The application of flow chemistry could enable safer, more scalable, and highly controlled synthesis of these compounds, facilitating their production for further studies.
Green Chemistry Approaches: A shift towards more environmentally benign synthetic methods, utilizing greener solvents and reagents, is anticipated. nih.govresearchgate.net
Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency
A significant future direction lies in the rational design and synthesis of new this compound derivatives with improved potency and, crucially, enhanced selectivity for their biological targets. nih.gov This is particularly important for targets like kinases, where off-target effects can lead to toxicity. nih.gov Key strategies will include:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions between this compound derivatives and their target proteins will guide the design of more potent and selective inhibitors. nih.gov
Fragment-Based Drug Discovery: This approach can identify small molecular fragments that bind to the target, which can then be grown or linked to develop more potent lead compounds.
Modifications of the Core Structure: Systematic exploration of substitutions at various positions of the furo[3,2-c]pyridine ring system will continue to be a crucial strategy for optimizing pharmacological properties. researchgate.net The introduction of different functional groups can influence factors such as solubility, metabolic stability, and target binding affinity.
A notable example is the development of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and highly selective inhibitors of the second bromodomain (BD2) of the bromo and extra terminal domain (BET) proteins. The representative compound, 8l (XY153), demonstrated a high degree of selectivity for BRD4 BD2 over BRD4 BD1. nih.gov
Comprehensive Elucidation of Biological Mechanisms of Action
While the furo[3,2-c]pyridine scaffold is known to interact with various biological targets, including protein kinases, a comprehensive understanding of the precise mechanisms of action for many of its derivatives is still lacking. Future research should prioritize:
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of bioactive this compound derivatives.
Pathway Analysis: Once targets are identified, detailed studies will be needed to unravel the downstream signaling pathways that are modulated by these compounds. This will provide a clearer picture of how they exert their therapeutic effects.
Understanding Resistance Mechanisms: For derivatives with potential as anticancer or antimicrobial agents, investigating potential mechanisms of drug resistance will be crucial for their long-term clinical viability.
Some derivatives have been shown to inhibit protein kinases by binding to the enzyme's active site, thereby disrupting key cellular signaling pathways involved in cell proliferation and survival.
Development of this compound as Chemical Biology Probes
The unique structural and photophysical properties of certain furopyridine derivatives make them attractive candidates for development as chemical biology probes. For instance, the related furo[2,3-c]pyridine (B168854) scaffold has shown utility in fluorescence-based applications. This suggests that furo[3,2-c]pyridine-3-carboxamides could be engineered as:
Fluorescent Sensors: By incorporating appropriate fluorophores, these compounds could be used to visualize and track specific biological processes or molecules within living cells.
Affinity-Based Probes: Attaching reactive groups or photo-crosslinkers could enable the covalent labeling and identification of target proteins, aiding in mechanism-of-action studies.
Integration of Advanced Computational Approaches (e.g., AI/ML) in Drug Discovery Efforts
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.gov These computational tools can be applied to:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives, accelerating the identification of promising candidates. nih.govfrontiersin.org
Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can efficiently identify potential hits for further experimental validation. frontiersin.org
De Novo Design: Generative AI models can design entirely new this compound derivatives with desired properties, expanding the accessible chemical space. limes-institut-bonn.de
Pharmacophore Modeling: This technique can be used to identify the key structural features required for biological activity, guiding the design of more potent compounds. rsc.orgopenpharmaceuticalsciencesjournal.com
Computational modeling has already been used to suggest that electronic effects from substituents can direct the regioselectivity of cyclization reactions in the synthesis of these compounds.
By focusing on these key areas, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. What are the established synthetic routes for Furo[3,2-c]pyridine-3-carboxamide, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, starting with cyclization of intermediates. One method employs an Rh-catalyzed tandem reaction to construct the fused furopyridine core, followed by carboxamide functionalization. Critical parameters include:
- Catalyst selection (e.g., Rh complexes for tandem cyclization) .
- Solvent systems (polar aprotic solvents like DMF enhance reaction efficiency).
- Temperature control (60–80°C for optimal cyclization without side reactions).
Purification often requires column chromatography or recrystallization to isolate the product .
Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying ring fusion and substituent positions. For example, the carboxamide proton appears as a singlet near δ 8.2 ppm in DMSO-d6 .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C8H6N2O2, MW 162.15 g/mol) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry, especially for substituted derivatives .
Advanced Research Questions
Q. How can researchers optimize Suzuki coupling reactions to functionalize the furopyridine core while minimizing side products?
In Suzuki reactions with 4-chloro-furo[3,2-c]pyridine intermediates (e.g., compound 7a ):
- Catalyst screening: Pd(PPh3)4 or PdCl2(dppf) improves cross-coupling efficiency with arylboronic acids.
- Base selection: K2CO3 or Cs2CO3 in toluene/water mixtures enhances reactivity.
- Temperature: 80–100°C under inert atmosphere reduces undesired homocoupling (e.g., formation of dimer 10 ) .
Unexpected products, such as dimeric structures, suggest competing pathways; TLC monitoring and iterative condition adjustments are essential .
Q. How should researchers address contradictions in reported biological activity data for furopyridine derivatives?
Discrepancies may arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (e.g., EGFR vs. VEGFR2) .
- Purity thresholds: Impurities >5% (e.g., unreacted intermediates) can skew IC50 values. Validate purity via HPLC before testing .
- Mechanistic overlap: Some derivatives inhibit kinases (nanomolar activity), while others induce ROS-mediated cytotoxicity. Dual mechanisms require orthogonal assays (e.g., kinase inhibition + ROS detection) .
Q. What computational strategies are effective for predicting the binding modes of furopyridine-based kinase inhibitors?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Met793 in EGFR).
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations (MM/GBSA): Rank derivatives by predicted binding affinity .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., replacing the furan ring with thiophene) alter the biological activity of furopyridine derivatives?
- Thieno[3,2-c]pyridine analogs exhibit reduced kinase affinity but improved metabolic stability due to sulfur’s electronegativity .
- 2,3-Disubstituted derivatives (e.g., chloro or methoxy groups) enhance antibacterial activity against Xanthomonas spp. by disrupting membrane integrity .
- Carboxamide substituents: Bulky groups (e.g., cyclopropyl) improve selectivity for bacterial over mammalian targets .
Q. What methodologies are recommended for studying the ROS-generating mechanism of furopyridine derivatives?
- Fluorescent probes (e.g., DCFH-DA): Quantify intracellular ROS levels via flow cytometry.
- NAC (N-acetylcysteine) rescue experiments: Confirm ROS-dependent cytotoxicity by co-treating cells with ROS scavengers .
- Electron paramagnetic resonance (EPR): Detect specific radical species (e.g., hydroxyl radicals) in vitro .
Synthetic and Analytical Challenges
Q. How can researchers mitigate decomposition of furopyridine-carboxamide derivatives under acidic or basic conditions?
- pH stability studies: Use buffered solutions (pH 4–8) to identify degradation thresholds.
- Protecting groups: Temporarily mask the carboxamide with tert-butoxycarbonyl (Boc) during reactive steps .
- Lyophilization: Store derivatives as lyophilized powders at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
